molecular formula C6H13NO3S B13185084 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide

Cat. No.: B13185084
M. Wt: 179.24 g/mol
InChI Key: SKGBCWPGSSPAAJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide (CAS 1508817-45-5) is a high-purity sulfone-based building block with a molecular formula of C6H13NO3S and a molecular weight of 179.24 g/mol . This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. Recent scientific literature highlights the significant research value of this chemical scaffold in the field of cytoprotection. Specifically, optimized bis-sulfone analogs have been identified as potent, non-electrophilic activators of the Antioxidant Response Element (ARE) pathway by modulating the NRF2 transcription factor . The activation of NRF2 is a promising therapeutic strategy for combating oxidative stress, which is a key factor in age-related autoimmune and neurodegenerative diseases . Researchers are exploring these bis-sulfones as part of innovative campaigns to develop non-cytotoxic small molecules that can induce a protective transcriptional program in cells without the off-target effects associated with covalent drugs . This compound serves as a key intermediate for medicinal chemists working to develop novel agents targeting oxidative stress and related inflammatory disease models.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(2-aminoethyl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C6H13NO3S/c7-3-1-6(8)2-4-11(9,10)5-6/h8H,1-5,7H2

InChI Key

SKGBCWPGSSPAAJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the condensation of thiophene derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 2-aminoethanol with thiophene-2-carboxaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The presence of the sulfone group enhances its ability to interact with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydrothiophene 1,1-Dioxide Family

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Synthesis Method Key Applications/Findings Reference
3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide 3-OH, 3-CH₂CH₂NH₂ on tetrahydrothiophene 1,1-dioxide Cyclization or amine addition Plant growth regulation (maize seedlings)
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 3-NH₂ on tetrahydrothiophene 1,1-dioxide Hydrolysis of azides or direct amination Pharmaceutical intermediates
3-Hydroxytetrahydrothiophene 1,1-dioxide 3-OH on tetrahydrothiophene 1,1-dioxide Oxidation of thiophene derivatives Agrochemical synthesis
3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride 3-NH-(CH₂)₂OMe on tetrahydrothiophene 1,1-dioxide Alkylation of amine precursors Experimental reagent (limited data)
3,4-Dibromotetrahydrothiophene 1,1-dioxide 3-Br, 4-Br on tetrahydrothiophene 1,1-dioxide Bromination of sulfolanes Precursor for S,N-heterocyclizations
Key Observations:
  • Bioactivity: The hydroxyl and aminoethyl groups in 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide enhance its plant growth regulatory activity compared to simpler analogues like 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, which lacks the hydroxyl group .
  • Synthetic Routes : While many derivatives are synthesized via cyclization (e.g., LDA-mediated reactions in THF ), brominated analogues like 3,4-dibromotetrahydrothiophene 1,1-dioxide require halogenation steps .

Comparison with Benzothiophene 1,1-Dioxide Derivatives

Compounds such as 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide feature a fused benzene ring, altering electronic and steric properties:

  • Synthesis : Benzothiophene derivatives are often prepared via DA-mediated cyclization of azides or oxidation of benzo[b]thiophenes , whereas tetrahydrothiophene derivatives rely on functionalization of the saturated ring.
  • Applications : Benzothiophene derivatives are primarily explored for pharmaceutical applications (e.g., kinase inhibitors ), while tetrahydrothiophene derivatives like the target compound are more common in agrochemistry .

Comparison with Thiophene-2-Carbohydrazide Derivatives

3-Aminothiophene-2-carbohydrazide and its derivatives differ in their core structure and substituents:

  • Structural Differences: These compounds retain a planar thiophene ring with a carbohydrazide (-CONHNH₂) group at the 2-position, contrasting with the saturated tetrahydrothiophene and aminoethyl-hydroxyl groups in the target compound .
  • Bioactivity : Thiophene-2-carbohydrazides are studied for antimicrobial activity , whereas the target compound’s bioactivity is tied to plant growth regulation .

Biological Activity

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide, commonly referred to as AETD, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of AETD is characterized by a tetrahydrothiophene ring with hydroxyl and aminoethyl substituents. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

AETD has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that AETD could be a promising candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance .

Anticancer Activity

Research has also explored the anticancer potential of AETD. In vitro studies indicate that AETD can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS).

Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with AETD resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The study concluded that AETD's ability to induce cell death may be attributed to its antioxidant properties and interaction with cellular signaling pathways .

Antioxidant Activity

AETD has demonstrated significant antioxidant activity in various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to modulate glutathione levels further supports its role as an antioxidant.

Research Findings:

  • AETD increased intracellular glutathione levels by up to 50% in treated cells.
  • It exhibited a strong correlation with reduced lipid peroxidation markers in liver cells exposed to oxidative stress.

The biological activities of AETD can be attributed to several mechanisms:

  • Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Mechanism: Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanism: Scavenging of free radicals and enhancement of endogenous antioxidant defenses.

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